molecular formula C20H25NO5S B12203796 2-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid

2-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid

Cat. No.: B12203796
M. Wt: 391.5 g/mol
InChI Key: KTEFMXPWSLVPKW-UHFFFAOYSA-N
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Description

2-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a sulfonyl amino group and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid typically involves multiple steps, including the formation of the sulfonyl amino group and the attachment of the propoxyphenyl group. Common synthetic routes may involve:

    Formation of the Sulfonyl Amino Group: This step can be achieved through the reaction of a suitable amine with a sulfonyl chloride under basic conditions.

    Attachment of the Propoxyphenyl Group: This can be done through a nucleophilic substitution reaction where a propoxy group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl amino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds such as 2-amino-4-methylbenzoic acid and 2-methoxy-4-(methylsulfanyl)benzoic acid share structural similarities.

    Sulfonyl Amino Compounds: Compounds like methylsulfonyl amino benzoic acids.

Uniqueness

2-({[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amino)benzoic acid is unique due to the combination of its sulfonyl amino group and propoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C20H25NO5S/c1-5-10-26-18-11-14(4)16(13(2)3)12-19(18)27(24,25)21-17-9-7-6-8-15(17)20(22)23/h6-9,11-13,21H,5,10H2,1-4H3,(H,22,23)

InChI Key

KTEFMXPWSLVPKW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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